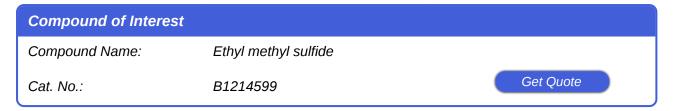


Application of Ethyl Methyl Sulfide in Atmospheric Chemistry Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfide (EMS), a volatile organosulfur compound, is released into the atmosphere from both natural and anthropogenic sources. Its atmospheric oxidation contributes to the formation of sulfur-containing aerosols, which can influence air quality and climate. Understanding the atmospheric chemistry of EMS is crucial for accurately modeling its environmental impact. These application notes provide a summary of key quantitative data and detailed experimental protocols for studying the atmospheric chemistry of EMS.

Data Presentation

The following tables summarize the key quantitative data related to the atmospheric reactions of **ethyl methyl sulfide**.

Table 1: Reaction Rate Coefficients of **Ethyl Methyl Sulfide** with Atmospheric Oxidants at 298 K



Oxidant	Rate Coefficient (cm³ molecule ⁻¹ s ⁻¹)	Technique	Reference
ОН	$(6.88 \pm 1.49) \times 10^{-11}$ (relative to cyclohexane)	Relative Rate - FTIR	[1]
Cl	$(4.89 \pm 0.29) \times 10^{-10}$	Relative Rate	[2](3)
NOз	Data not available	-	-

Table 2: Product Yields from the Oxidation of Ethyl Methyl Sulfide at 298 K

Oxidant	Product	Molar Yield (%)	Technique	Reference
ОН	SO ₂	51 ± 2	FTIR	
CH₃CHO	57 ± 3	FTIR	[4]	
НСНО	46 ± 4	FTIR	[4]	_
CI	SO ₂	55 ± 3	FTIR	
CH₃CHO	58 ± 3	FTIR	[5]	
нсно	53 ± 5	FTIR	[5]	_
HCI	43 ± 5	FTIR	[5]	_

Experimental Protocols

Protocol 1: Smog Chamber Study of Ethyl Methyl Sulfide Photooxidation

This protocol outlines the procedure for studying the photooxidation of **ethyl methyl sulfide** in a smog chamber to determine reaction kinetics and product formation.

1. Chamber Preparation:



- The smog chamber (e.g., a 5 m³ Teflon bag) should be flushed with purified air (e.g., passed through activated carbon and HEPA filters) for at least 24 hours to minimize background contaminants.[6]
- The temperature and relative humidity inside the chamber should be controlled and monitored throughout the experiment.

2. Reagent Introduction:

- A known concentration of **ethyl methyl sulfide** is introduced into the chamber. This can be done by injecting a known volume of liquid EMS into a heated glass bulb and flushing it into the chamber with a stream of purified air.
- An OH radical precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), is introduced into the chamber.[6] For Cl atom initiated oxidation, a precursor like oxalyl chloride ((COCl)₂) can be used.[5]
- If studying the influence of NOx, a known concentration of nitric oxide (NO) is added to the chamber.
- 3. Photolysis and Reaction Monitoring:
- The reaction is initiated by irradiating the chamber with UV lamps that simulate the solar spectrum.
- The concentrations of **ethyl methyl sulfide** and major products are monitored over time using in-situ analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a common method for this purpose.[5]

4. Data Analysis:

- The decay of **ethyl methyl sulfide** concentration over time is used to determine the reaction rate. In relative rate experiments, the decay of EMS is compared to that of a reference compound with a known reaction rate coefficient.[1]
- The increase in product concentrations over time is used to determine the product yields.

Protocol 2: FTIR Spectroscopy for Gas-Phase Analysis

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy for the insitu monitoring of reactants and products in a smog chamber experiment.

1. Instrumentation:

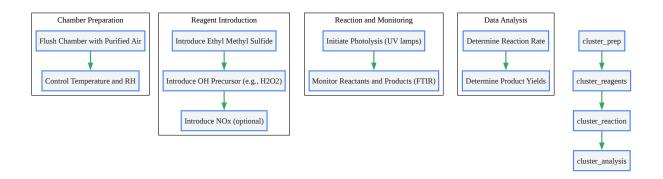


- A long-path FTIR spectrometer is coupled to the smog chamber. The long pathlength (typically tens to hundreds of meters) is achieved using a system of mirrors (e.g., a White cell) to increase the sensitivity for detecting trace gases.
- 2. Background Spectrum Acquisition:
- Before introducing the reactants, a background spectrum of the purified air inside the chamber is recorded. This spectrum is used to subtract the spectral features of the background gases (e.g., H₂O, CO₂) from the sample spectra.
- 3. Sample Spectrum Acquisition:
- Once the reactants are introduced and the reaction is initiated, a series of infrared spectra are recorded at regular time intervals.
- Each spectrum is an average of a number of scans to improve the signal-to-noise ratio.
- 4. Spectral Analysis and Quantification:
- The absorbance spectra of the reactants and products are obtained by subtracting the background spectrum from the sample spectra.
- The concentrations of the species of interest are determined by fitting their characteristic absorption bands in the spectra to calibrated reference spectra using a spectral subtraction or a classical least squares (CLS) fitting method.
- The integrated absorption band intensities are proportional to the concentration of the species, following the Beer-Lambert law.

Visualizations

Diagram 1: Experimental Workflow for a Smog Chamber Study



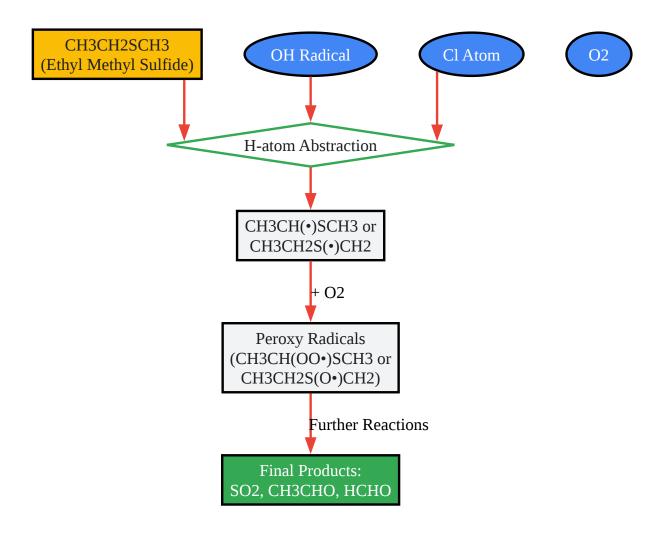


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Caption: Workflow for a typical smog chamber experiment.

Diagram 2: Atmospheric Degradation Pathway of Ethyl Methyl Sulfide





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Caption: Initial steps in the atmospheric degradation of EMS.

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